molecular formula C3Br3N3O2 B173068 3,4,5-Tribromo-1-nitro-1H-pyrazole CAS No. 104599-40-8

3,4,5-Tribromo-1-nitro-1H-pyrazole

Cat. No. B173068
M. Wt: 349.76 g/mol
InChI Key: XTPFYEWNZFBALH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-Tribromo-1-nitro-1H-pyrazole is a chemical compound with the molecular formula C3Br3N3O2 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

Pyrazoles, including 3,4,5-Tribromo-1-nitro-1H-pyrazole, can be synthesized through various methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . More complex structures can be formed from them .


Molecular Structure Analysis

The molecular weight of 3,4,5-Tribromo-1-nitro-1H-pyrazole is 349.76 g/mol . The linear formula of this compound is C3Br3N3O2 .


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For instance, they can participate in acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines . They can also undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates .


Physical And Chemical Properties Analysis

3,4,5-Tribromo-1-nitro-1H-pyrazole is insoluble in water but soluble in Chloroform . The exact physical and chemical properties such as melting point, boiling point, etc., are not available in the search results.

Scientific Research Applications

1. Potential in High-Energy Density Materials

3,4,5-Trinitro-1H-pyrazole and its derivatives have been studied for potential use as high-energy density materials. Quantum chemical treatments have been applied to assess their geometric and electronic structures, thermodynamic properties, crystal density, and detonation properties. These compounds, including 3,4,5-trinitro-1H-pyrazole, have shown comparable performance to well-known high-energy materials like RDX and HMX (Ravi et al., 2010).

2. Reactivity and Synthesis

The synthesis of 3,4,5-Trinitro-1H-pyrazole has been achieved through the nitration of 3,5-dinitropyrazole. This compound reacts with ammonia, aliphatic amines, and other agents, typically undergoing nucleophilic substitution. These reactions lead to various substituted pyrazoles, indicating its reactivity and versatility in synthetic chemistry (Dalinger et al., 2013).

3. Synthesis and Study of Nitropyrazoles

Nitropyrazoles, including variants of 3,4,5-trinitro-1H-pyrazole, have been synthesized and studied for their potential as energetic materials. These compounds have been noted for their higher energy than TNT and lower sensitivity, making them candidates for study in explosives and related fields (Old Jun-lin, 2014).

4. Herbicidal Applications

Pyrazole nitrophenyl ethers, a class related to 3,4,5-trinitro-1H-pyrazoles, have been identified for their herbicidal effects. These compounds inhibit protoporphyrinogen IX oxidase, showing significant activity against narrowleaf weed species. This indicates a potential agricultural application of 3,4,5-trinitro-1H-pyrazole derivatives (Clark, 1996).

5. Amination Studies for Energetic Materials

Amination of nitropyrazoles like 3,5-dinitro-1H-pyrazole has been explored to understand the effects of different amino substituents on the structural and energetic properties of these compounds. Such studies are pivotal in designing next-generation energetic materials (Zhao et al., 2014).

Safety And Hazards

3,4,5-Tribromo-1-nitro-1H-pyrazole is for research use only and not for medicinal, household, or other use . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3,4,5-tribromo-1-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Br3N3O2/c4-1-2(5)7-8(3(1)6)9(10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPFYEWNZFBALH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N(N=C1Br)[N+](=O)[O-])Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Br3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30547291
Record name 3,4,5-Tribromo-1-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Tribromo-1-nitro-1H-pyrazole

CAS RN

104599-40-8
Record name 3,4,5-Tribromo-1-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

HNO3 (d=1.50 g/ml; 18 ml, 0.429 mol) was added dropwise over 10 minutes to a solution of 3,4,5-tribromopyrazole (1) (50 g, 0.164 mol) in glacial acetic acid (750 ml) while maintaining the temperature at 15° C. Acetic anhydride (250 ml) was added and the reaction mixture was stirred at room temperature for 2 hours. Once the reaction was complete, the reaction mixture was poured onto crushed ice (1 kg). After stirring for 1 hour, the crude product was filtered off and then washed with demineralized water (2×60 ml) to give crude 1-nitro-3,4,5-tribromopyrazole. The water (24.6 ml) contained in the wet product was removed by heating a solution of the product in toluene (750 ml) at reflux in Dean-Stark apparatus. The toluene solution was maintained at reflux for a further 30 minutes until a TLC (eluent:toluene) showed that the rearrangement of the 1-nitro-3,4,5-tribromopyrazole (Rf=0.77), the intermediate formed, into 3,5-dibromo-4-nitropyrazole 2 (Rf=0.05) was complete. The solution was concentrated to a residual volume of 150 ml and then cooled to 60° C., followed by addition of hexane (275 ml). The solution was cooled to 0–5° C. for 1 hour and the 3,5-dibromo-4-nitropyrazole (2) (29.1 g, 65%) was recovered, by filtration and drying under vacuum in the form of a pale yellow solid.
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Three

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